Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate
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Overview
Description
Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require heating and the use of a solvent such as methanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form bonds with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the ester functional group.
2-Chloro-6-methylpyridine: Similar but lacks the bromine atom.
Methyl 2-(3-bromo-6-methyl-2-pyridyl)acetate: Similar but with a methyl group instead of a chlorine atom.
Uniqueness
Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can significantly influence its reactivity and potential applications. The combination of these halogens with the ester functional group makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(3-bromo-6-chloropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-5(9)2-3-7(10)11-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNRTRASIWTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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